molecular formula C9H6N2O3 B1442043 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 1190309-98-8

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No. B1442043
M. Wt: 190.16 g/mol
InChI Key: VJNOOKLWHLYNMQ-UHFFFAOYSA-N
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Description

“3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid”, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C9H6N2O3/c12-4-5-3-11-8-7 (5)6 (9 (13)14)1-2-10-8/h1-4H, (H,10,11) (H,13,14) .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid”, have been involved in various chemical reactions. For instance, they have been used as reactants for the synthesis of azaindol derivatives as new acrosin inhibitors .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 190.16 . The InChI key for this compound is VGKXTCSGDWIWKB-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis Methods and Chemical Properties

3-Formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid and its derivatives are of significant interest in organic and medicinal chemistry due to their versatile chemical properties and potential applications in drug discovery and development. A notable synthesis method involves the three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, leading to the preparation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids. This method highlights the compound's utility in synthesizing complex molecules for potential therapeutic applications (Lichitsky et al., 2010).

Catalysis and Chemical Reactions

The compound and its related structures have been utilized in various catalytic processes, including the rhodium-catalyzed 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. This process demonstrates the compound's role in facilitating complex chemical reactions, which is crucial in the synthesis of bioactive molecules that can serve as bioisosteres of indoles or purines, thereby expanding the toolbox for medicinal chemistry (Croix et al., 2015).

Metal-Organic Frameworks (MOFs)

Research into metal-organic frameworks (MOFs) has also benefited from the use of pyridine derivatives, including the preparation and study of lead(II) coordination polymers with pyridine-2,3-dicarboxylic acid. These studies contribute to our understanding of MOFs' tunable properties and applications in adsorption, separation processes, catalysis, ion exchange, and molecular magnetism, showcasing the compound's utility in the development of advanced materials (Tabatabaee et al., 2011).

Anticancer Research

In anticancer research, organometallic complexes of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been synthesized, demonstrating the compound's relevance in the design of potential cyclin-dependent kinase (Cdk) inhibitors. These studies not only highlight the chemical versatility of the compound but also its significance in developing novel therapeutic agents (Stepanenko et al., 2011).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The pyrrolopyrazine structure, including “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid”, is an attractive scaffold for drug discovery research . It has development prospects in the field of cancer therapy, given its potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-5-3-11-7-6(5)1-2-10-8(7)9(13)14/h1-4,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNOOKLWHLYNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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